
(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)boronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)boronic Acid is a boronic acid derivative that has garnered attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of a cyclopropyl group, a methyl group, and a pyrazole ring, which collectively contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)boronic Acid typically involves the reaction of 3-cyclopropyl-1-methyl-1H-pyrazole with a boron-containing reagent. One common method is the hydroboration of the corresponding alkene or alkyne, followed by oxidation to yield the boronic acid . The reaction conditions often require the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)boronic Acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane or alkene.
Substitution: Reaction with electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenated compounds or organometallic reagents in the presence of a base.
Major Products: The major products formed from these reactions include various substituted pyrazoles, alcohols, ketones, and alkanes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)boronic Acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism by which (3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)boronic Acid exerts its effects involves its interaction with specific molecular targets. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, facilitating the formation of new carbon-carbon bonds . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
(1-Methyl-1H-pyrazol-5-yl)boronic Acid: Shares a similar pyrazole ring structure but lacks the cyclopropyl group.
1H-Pyrazole-4-boronic Acid: Another boronic acid derivative with a pyrazole ring, differing in the position of the boronic acid group.
Uniqueness: The presence of the cyclopropyl group in (3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)boronic Acid imparts unique steric and electronic properties, enhancing its reactivity and selectivity in various chemical reactions. This makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C7H11BN2O2 |
|---|---|
Peso molecular |
165.99 g/mol |
Nombre IUPAC |
(5-cyclopropyl-2-methylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C7H11BN2O2/c1-10-7(8(11)12)4-6(9-10)5-2-3-5/h4-5,11-12H,2-3H2,1H3 |
Clave InChI |
OHNZNBHJVCLEAE-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NN1C)C2CC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


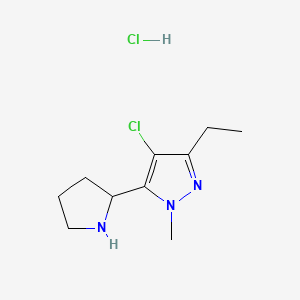
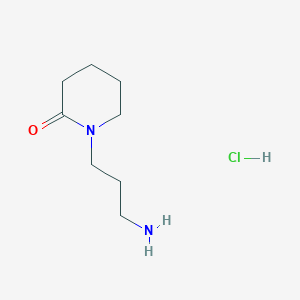

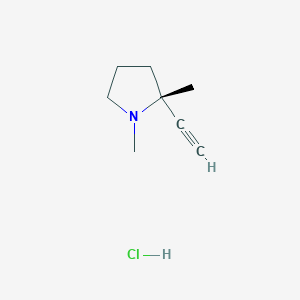
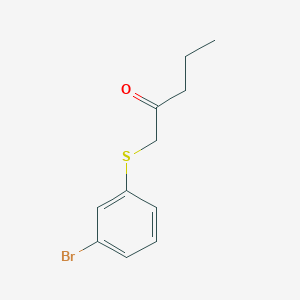
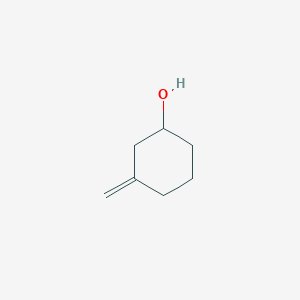
![5-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13554524.png)

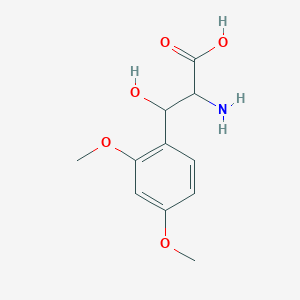
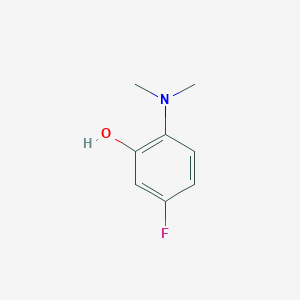
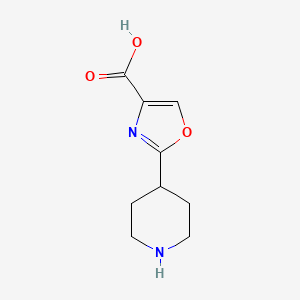

![tert-butyl N-[(4-hydroxyquinolin-2-yl)methyl]carbamate](/img/structure/B13554565.png)
![4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)benzoicacid](/img/structure/B13554574.png)
